molecular formula C21H33O7P B162495 [(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 682329-63-1

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Cat. No.: B162495
CAS No.: 682329-63-1
M. Wt: 428.5 g/mol
InChI Key: PQNNIEWMPIULRS-PZIWEVEYSA-N
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Description

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is a natural compound known for its potent inhibitory effects on protein phosphatase 2A (PP2A), an enzyme involved in various cellular processes. It was first isolated from the culture broth of the microorganism Kitasatospora sp. This compound has garnered significant attention due to its potential anticancer properties and its ability to inhibit cell adhesion to the extracellular matrix, making it a promising candidate for anti-metastatic therapies .

Mechanism of Action

Target of Action

Cytostatin, also known as (5S,6S)-5,6-dihydro-6-[(1S,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1,5-dimethyl-4-(phosphonooxy)-7,9,11-tridecatrien-1-yl]-5-methyl-2H-pyran-2-one, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .

Mode of Action

Cytostatin acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction inhibits the function of PP2A, leading to changes in the cell’s biochemical pathways .

Biochemical Pathways

The inhibition of PP2A by Cytostatin affects a variety of signaling pathways in eukaryotic cells . PP2A has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes . In particular, inhibitors of PP2A have shown potential anticancer activity .

Pharmacokinetics

It is known that cytostatin is a natural product isolated from the culture broth of the producing strain kitasatospora sp . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cytostatin and their impact on its bioavailability.

Result of Action

Cytostatin mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . It has been demonstrated that specific PP2A inhibitors, like Cytostatin, can augment the tumor-killing activity of NK cells and suppress tumor metastasis in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of cytostatin involves a convergent approach that relies on a key epoxide-opening reaction to join two stereotriad units. A single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition is crucial in this process. The synthetic route provides rapid access to the C4-C6 stereoisomers of the cytostatin lactone .

Industrial Production Methods

While specific industrial production methods for cytostatin are not extensively documented, the synthesis typically involves microbial fermentation using Kitasatospora sp. strains. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is essential to maximize the yield of cytostatin .

Chemical Reactions Analysis

Types of Reactions

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of cytostatin include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various cytostatin analogues with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein phosphatases and to develop new synthetic methodologies.

    Biology: Investigated for its role in cell adhesion, signal transduction, and cellular metabolism.

    Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting metastasis and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate is structurally related to other natural inhibitors of serine/threonine phosphatases, such as fostriecin and okadaic acid. These compounds share similar mechanisms of action but differ in their potency, selectivity, and biological activities. For example:

    Fostriecin: Another potent PP2A inhibitor with promising anticancer activity. It has a similar lactone structure but differs in its side chains and functional groups.

    Okadaic acid: A marine toxin that inhibits both PP1 and PP2A. .

This compound’s unique structural features, such as its specific lactone moiety and side chains, contribute to its selectivity and potency as a PP2A inhibitor, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNIEWMPIULRS-PZIWEVEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 2
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 3
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 4
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 5
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 6
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

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